molecular formula C11H17N3O4S B2655683 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 925606-80-0

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

カタログ番号: B2655683
CAS番号: 925606-80-0
分子量: 287.33
InChIキー: GBTQIHRPSAXJKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfonyl-linked 1-ethylpyrazole moiety and a carboxylic acid group. The compound is notable for its dual functional groups, which confer both hydrogen-bonding capacity (via the carboxylic acid) and conformational flexibility (via the piperidine ring). Its synthesis and applications are less documented, as it is listed as discontinued in commercial catalogs .

特性

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-2-13-8-10(7-12-13)19(17,18)14-5-3-9(4-6-14)11(15)16/h7-9H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTQIHRPSAXJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .

化学反応の分析

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

類似化合物との比較

Piperidine-4-Carboxylic Acid Derivatives with Pyrazole Sulfonyl Groups

Compound Name Molecular Formula Molecular Weight Substituents on Pyrazole Key Properties Evidence Source
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₁H₁₇N₃O₄S 287.34 1-Ethyl Discontinued; polar due to -COOH
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₁H₁₇N₃O₄S 287.34 3,5-Dimethyl 95% purity; enhanced steric bulk

Key Observations :

  • The ethyl-substituted pyrazole (target compound) and dimethyl analog share identical molecular weights but differ in steric and electronic profiles. The dimethyl groups may reduce solubility due to increased hydrophobicity .
  • Both compounds lack reported biological data, suggesting their primary use as synthetic intermediates.

Derivatives with Aryl/Substituted Aryl Sulfonyl Groups

Compound Name Molecular Formula Molecular Weight Substituent on Sulfonyl Group Melting Point (°C) Solubility/Notes Evidence Source
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid C₁₂H₁₄FNO₄S 287.31 3-Fluorophenyl Not reported Higher lipophilicity (logP ~2.5)
1-[(3,4-Dihydroxyanthraquinon-2-yl)sulfonyl]piperidine-4-carboxylic acid C₂₀H₁₈NO₈S 432.07 Anthraquinone 236–239 (dec.) Low solubility in water

Key Observations :

  • The fluorophenyl derivative (287.31 g/mol) has a lower molecular weight than the anthraquinone analog (432.07 g/mol), which correlates with its higher predicted lipophilicity .
  • The anthraquinone-substituted compound exhibits a high melting point (236–239°C) and low aqueous solubility, likely due to planar aromatic stacking .

Derivatives with Heterocyclic Sulfonyl Groups

Compound Name Molecular Formula Molecular Weight Sulfonyl Group Notable Features Evidence Source
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₀H₁₅N₃O₄S 289.31 1-Methylimidazole Enhanced hydrogen-bonding capacity
1-[[(E)-2-Phenylvinyl]sulfonyl]piperidine-4-carboxylic acid C₁₄H₁₇NO₄S 295.35 Styryl (vinyl-phenyl) Predicted pKa 4.38; UV-active

Key Observations :

  • The styryl derivative’s predicted pKa (4.38) suggests ionization at physiological pH, influencing its membrane permeability .

Esterified and Prodrug Derivatives

Compound Name Molecular Formula Molecular Weight Functional Group Application Notes Evidence Source
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate C₁₅H₂₃N₃O₃ 293.36 Ethyl ester Prodrug; improved lipid solubility
This compound C₁₁H₁₇N₃O₄S 287.34 Free carboxylic acid Polar, likely poor BBB penetration

Key Observations :

  • Esterification (e.g., ethyl ester) masks the carboxylic acid, enhancing lipophilicity and oral bioavailability .
  • The free carboxylic acid in the target compound may limit blood-brain barrier (BBB) penetration due to ionization .

生物活性

1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid, a compound with notable pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₇N₃O₄S
  • CAS Number : 925606-80-0
  • Molecular Weight : 301.36 g/mol

Antibacterial Activity

Research indicates that compounds with a piperidine core exhibit significant antibacterial properties. In studies evaluating various derivatives, including those similar to this compound, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results from these studies are summarized in Table 1.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. Notably, it has shown strong inhibitory effects against urease and acetylcholinesterase (AChE). The IC50 values for selected compounds are presented in Table 2.

CompoundEnzyme TargetIC50 (µM)
Compound AUrease2.14 ± 0.003
Compound BAChE0.63 ± 0.001
Reference Standard (Thiourea)Urease21.25 ± 0.15

These findings suggest that derivatives of this compound may serve as effective alternatives to existing enzyme inhibitors.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of this compound and its derivatives:

  • Antibacterial Screening : In a comprehensive study, various derivatives were screened against multiple bacterial strains, revealing that modifications in the pyrazole and piperidine moieties significantly influenced antibacterial efficacy.
  • Enzymatic Activity : A study highlighted the role of the sulfonamide functionality in enhancing enzyme inhibition properties. The synthesized compounds were evaluated for their binding interactions with bovine serum albumin (BSA), indicating promising pharmacokinetic profiles.
  • Therapeutic Applications : The potential therapeutic applications of this compound extend beyond antibacterial activity. Its structural components suggest possible roles in treating conditions related to enzyme dysregulation, such as hyperurecemia.

Q & A

Q. What are the standard synthetic routes for preparing 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid?

The synthesis typically involves:

  • Ester Hydrolysis : Starting from an ethyl ester precursor (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate), hydrolysis under basic conditions (5N NaOH, EtOH/H₂O, 24 hr) yields the carboxylic acid. Acidification (HCl to pH 3–4) precipitates the product, which is washed and dried .
  • Sulfonylation : A pyrazole sulfonyl chloride may react with piperidine-4-carboxylic acid derivatives under controlled pH (e.g., pyridine as a catalyst) to form the sulfonyl-piperidine linkage .
    Key Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using elemental analysis and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. How is the purity and structural integrity of this compound validated?

  • Elemental Analysis : Compare calculated vs. observed %C, %H, %N (e.g., <0.5% deviation indicates high purity) .
  • Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: piperidine CH₂ (δ 1.5–3.5), pyrazole protons (δ 7.5–8.1), and carboxylic acid OH (δ ~13.3) .
    • IR : Confirm carboxylic acid (C=O stretch at ~1687–1730 cm⁻¹) and sulfonamide (S=O at ~1150–1350 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvents and conditions are optimal for recrystallization?

  • Solvent Selection : Ethanol/water mixtures are common due to the compound’s moderate solubility in polar solvents. Adjust pH to 3–4 during acidification to enhance precipitation .
  • Temperature Control : Stir at room temperature to avoid decomposition. For hygroscopic intermediates, use anhydrous EtOH under nitrogen .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Deuterated Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carboxylic acid protons (δ ~13.3) are solvent-sensitive .
  • Dynamic Exchange : Broad peaks in NMR may indicate tautomerism (e.g., sulfonamide NH₂ protons) or slow conformational changes in the piperidine ring. Use variable-temperature NMR to clarify .
  • Reference Standards : Cross-check with analogous compounds (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) to validate assignments .

Q. What strategies improve yield in sulfonylation reactions involving pyrazole intermediates?

  • Activation : Use sulfonyl chlorides instead of sulfonic acids for higher reactivity.
  • Base Optimization : Pyridine or triethylamine neutralizes HCl byproducts, driving the reaction forward .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .

Q. How can solubility challenges in biological assays be addressed?

  • Salt Formation : Convert the carboxylic acid to a sodium salt (neutralize with NaOH) for aqueous solubility .
  • Co-Solvents : Use DMSO (≤10% v/v) in buffer systems. Validate stability via HPLC to ensure no degradation .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for cell permeability, then hydrolyze in vivo .

Q. What computational methods support SAR studies for this compound?

  • Docking Simulations : Model interactions with targets (e.g., carbonic anhydrase IX) using AutoDock Vina. Focus on the sulfonamide group’s binding to zinc ions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • ADMET Prediction : Use SwissADME to estimate logP (target ~1.5–2.5 for balance between solubility and membrane permeability) .

Q. How can contradictory bioactivity results between in vitro and in vivo models be analyzed?

  • Metabolic Stability : Test liver microsome clearance (human/rat) to identify rapid degradation (e.g., esterase-mediated hydrolysis of prodrugs) .
  • Protein Binding : Measure plasma protein binding (%) via equilibrium dialysis; high binding (>95%) may reduce free drug concentration .
  • Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodents to assess absorption limitations .

Q. What are the critical steps in designing derivatives for enhanced target selectivity?

  • Substituent Screening : Modify the pyrazole’s ethyl group (e.g., replace with CF₃ for steric bulk) or piperidine’s sulfonyl group (e.g., halogenation for H-bonding) .
  • Selectivity Assays : Test against off-target isoforms (e.g., carbonic anhydrase II vs. IX) to identify structural determinants of specificity .
  • Crystallography : Co-crystallize derivatives with target proteins to guide rational design (e.g., sulfonamide-Zn²⁺ distance <2.5 Å) .

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Protection/Deprotection : Use tert-butyl esters for carboxylic acid protection, removed later with TFA .
  • Low-Temperature Storage : Store sulfonyl chloride intermediates at –20°C under argon to prevent hydrolysis .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect unstable intermediates (e.g., acyl sulfonamides) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。